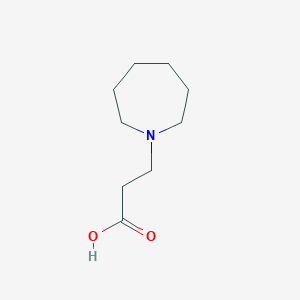

3-(Azepan-1-yl)propanoic acid

Description

BenchChem offers high-quality 3-(Azepan-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Azepan-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(azepan-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c11-9(12)5-8-10-6-3-1-2-4-7-10/h1-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLMHRJUEUXBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390331 | |

| Record name | 3-azepan-1-ylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730996-05-1 | |

| Record name | 3-azepan-1-ylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Azepan-1-yl)propanoic Acid: Chemical Properties and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Azepan-1-yl)propanoic acid is a bifunctional molecule incorporating a seven-membered azepane ring and a carboxylic acid moiety. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. The azepane scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals, imparting favorable pharmacokinetic properties.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties, a detailed plausible synthetic protocol, and the broader context of its utility in research and development. While experimental data for this specific compound is limited in publicly accessible literature, this guide consolidates available information and provides well-founded estimations based on analogous structures.

Chemical Properties

Quantitative experimental data for 3-(Azepan-1-yl)propanoic acid is not widely available in peer-reviewed literature. The following table summarizes its basic identifiers and includes placeholders for key physical properties, which are currently not experimentally determined.

| Property | Value | Source |

| IUPAC Name | 3-(Azepan-1-yl)propanoic acid | - |

| CAS Number | 730996-05-1 | [4][5] |

| Molecular Formula | C₉H₁₇NO₂ | [5] |

| Molecular Weight | 171.24 g/mol | - |

| Physical Form | Solid or liquid | Vendor Data |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa | Data not available | - |

| Solubility | Expected to be soluble in polar solvents. | Inferred |

| Purity (Typical) | ≥95% | [5] |

| Storage Conditions | Sealed in a dry environment at room temperature. | [5] |

Spectroscopic Data Analysis

Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for 3-(Azepan-1-yl)propanoic acid are not readily found in spectral databases. However, based on the chemical structure, the expected spectral features can be predicted.

-

¹H NMR: The spectrum would be expected to show characteristic signals for the protons on the azepane ring, likely as complex multiplets, and two triplets corresponding to the -CH₂-CH₂- protons of the propanoic acid chain. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The spectrum should display distinct signals for the carbon atoms of the azepane ring and the propanoic acid chain, including a signal for the carbonyl carbon of the carboxylic acid at a characteristic downfield position.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. A strong, sharp absorption corresponding to the C=O stretch of the carbonyl group would be expected around 1700-1725 cm⁻¹.[6]

Experimental Protocols: Synthesis of 3-(Azepan-1-yl)propanoic Acid

A plausible and efficient method for the synthesis of 3-(Azepan-1-yl)propanoic acid is the aza-Michael addition of azepane to an acrylic acid derivative.[7][8][9] This reaction is a well-established method for the formation of β-amino acids.

Reaction Scheme:

Caption: Proposed synthesis of 3-(Azepan-1-yl)propanoic acid.

Detailed Methodology:

Materials:

-

Azepane (Hexamethyleneimine)

-

Acrylic acid (or methyl acrylate/ethyl acrylate)

-

Ethanol (or other suitable polar solvent)

-

Hydrochloric acid (for workup, if using an ester)

-

Sodium hydroxide (for workup, if using an ester)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve azepane (1.0 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reactant: To the stirred solution, add acrylic acid (1.0-1.2 equivalents) dropwise. If using an acrylate ester (e.g., methyl acrylate), it can be added similarly. The reaction is often exothermic, so controlled addition and cooling may be necessary.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Workup (if starting with acrylic acid):

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography.

-

-

Workup (if starting with an acrylate ester):

-

After the initial reaction, cool the mixture and remove the solvent.

-

To the crude ester, add an aqueous solution of a base (e.g., sodium hydroxide) and heat to hydrolyze the ester to the carboxylic acid.

-

After hydrolysis is complete (monitored by TLC), cool the mixture and acidify with hydrochloric acid to a pH of approximately 4-5 to precipitate the product.

-

The product can then be collected by filtration or extracted with an organic solvent like ethyl acetate, dried over an anhydrous salt, and the solvent evaporated to yield the crude product, which can be further purified as described above.

-

Applications in Research and Drug Development

The azepane ring system is a key structural motif in a variety of pharmacologically active molecules.[1][10][11] Its presence can enhance binding affinity to biological targets and improve pharmacokinetic profiles. Azepane derivatives have been investigated for a range of therapeutic applications, including as inhibitors of protein kinase B (PKB) and as agents with anticancer, antimicrobial, and anti-Alzheimer's disease properties.[2]

The incorporation of a propanoic acid side chain provides a handle for further chemical modifications, such as amide bond formation, to create libraries of compounds for high-throughput screening in drug discovery programs. The carboxylic acid group can also serve as a key interaction point with biological targets.

Logical Workflow for Synthesis and Downstream Application

The following diagram illustrates a typical workflow from the synthesis of 3-(Azepan-1-yl)propanoic acid to its potential use in the development of bioactive compounds.

Caption: Workflow for the synthesis and application of 3-(azepan-1-yl)propanoic acid.

Conclusion

3-(Azepan-1-yl)propanoic acid represents a versatile chemical entity with significant potential in medicinal chemistry and organic synthesis. While detailed experimental data on its physicochemical properties are currently sparse in the public domain, its synthesis is achievable through well-established chemical transformations like the aza-Michael addition. The presence of the azepane moiety, a recognized pharmacophore, coupled with a readily modifiable carboxylic acid group, positions this compound as a valuable starting material for the discovery of novel therapeutic agents. Further research to fully characterize this compound and explore its biological activities is warranted.

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-AZEPAN-1-YL-PROPIONIC ACID | 730996-05-1 [chemicalbook.com]

- 5. 3-(Azepan-1-yl)propanoic acid - Lead Sciences [lead-sciences.com]

- 6. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Domino Heck–Aza-Michael Reactions: A One-Pot, Sequential Three-Component Approach to 1,1-Dioxido-1,2-benzisothiazoline-3-acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

Technical Guide: 3-(Azepan-1-yl)propanoic Acid (CAS 730996-05-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on 3-(Azepan-1-yl)propanoic acid (CAS 730996-05-1). Extensive searches for detailed experimental protocols for biological assays, associated quantitative data, and specific signaling pathways involving this compound have not yielded specific results. The information presented herein is based on data from chemical suppliers and general chemical literature.

Introduction

Physicochemical Properties

The fundamental physicochemical properties of 3-(Azepan-1-yl)propanoic acid are summarized in the table below. This information is compiled from various chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 730996-05-1 | [1][2][4] |

| Molecular Formula | C₉H₁₇NO₂ | [3][4] |

| Molecular Weight | 171.2368 g/mol | [3][4] |

| Synonyms | O=C(O)CCN1CCCCCC1 | [4] |

| Purity | Typically ≥95% | [4] |

| Storage Conditions | Room Temperature, Sealed in a dry environment | [4] |

Core Application: Synthesis of Ionic Liquids

The most prominently cited application of 3-(Azepan-1-yl)propanoic acid is in the synthesis of tertiary ammonium ionic liquids.[1] Ionic liquids are salts with low melting points that are finding increasing use as green solvents and electrolytes. The synthesis typically involves a neutralization reaction between the carboxylic acid group of 3-(Azepan-1-yl)propanoic acid and a suitable base to form a carboxylate anion, which is then paired with a desired cation.

General Experimental Protocol: Synthesis of a 3-(Azepan-1-yl)propanoate-based Ionic Liquid

The following is a generalized, hypothetical protocol for the synthesis of an ionic liquid from 3-(Azepan-1-yl)propanoic acid. Specific reaction conditions such as solvent, temperature, and reaction time would need to be optimized for a particular target ionic liquid.

Materials:

-

3-(Azepan-1-yl)propanoic acid

-

Equimolar amount of a selected base (e.g., a quaternary ammonium hydroxide, an imidazolium hydroxide)

-

An appropriate solvent (e.g., methanol, ethanol, or water)

-

Rotary evaporator

-

High vacuum line

Procedure:

-

Dissolution: Dissolve 3-(Azepan-1-yl)propanoic acid in the chosen solvent in a round-bottom flask.

-

Neutralization: Add an equimolar amount of the selected base to the solution dropwise while stirring. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the reaction to completion. This can be done by observing the disappearance of the starting materials using techniques like Thin Layer Chromatography (TLC) or by confirming the pH of the solution is neutral.

-

Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Drying: Dry the resulting ionic liquid under a high vacuum for several hours to remove any residual solvent and water.

-

Characterization: Characterize the final product to confirm its identity and purity using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Visualizations

Logical Workflow for Ionic Liquid Synthesis

The following diagram illustrates the general logical workflow for the synthesis of an ionic liquid starting from 3-(Azepan-1-yl)propanoic acid.

Caption: A logical workflow for the synthesis of an ionic liquid.

Future Directions

The presence of the azepane ring, a privileged scaffold in medicinal chemistry, suggests that 3-(Azepan-1-yl)propanoic acid and its derivatives could be valuable for the development of novel therapeutic agents. Further research is warranted to explore the biological activities of this compound and its derivatives. Researchers in possession of this compound are encouraged to screen it in relevant biological assays to elucidate its potential pharmacological profile. The lack of publicly available data presents an opportunity for novel research in this area.

References

An In-depth Technical Guide to 3-(Azepan-1-yl)propanoic Acid: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(Azepan-1-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document outlines its molecular structure, key quantitative data, and discusses a plausible synthetic pathway.

Molecular Structure and Properties

3-(Azepan-1-yl)propanoic acid is a carboxylic acid characterized by a saturated seven-membered azepane ring linked via a nitrogen atom to a propanoic acid moiety. The presence of both a basic tertiary amine and an acidic carboxylic acid group makes it a zwitterionic compound under certain pH conditions.

2D Molecular Structure

Caption: 2D structure of 3-(Azepan-1-yl)propanoic acid.

Quantitative Data Summary

The key physicochemical properties of 3-(Azepan-1-yl)propanoic acid are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₇NO₂[1] |

| Molecular Weight | 171.24 g/mol [2] |

| CAS Number | 730996-05-1[1] |

| SMILES | O=C(O)CCN1CCCCCC1[1] |

Synthesis and Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis of 3-(Azepan-1-yl)propanoic acid are not extensively documented in publicly available literature, a plausible and common synthetic route would involve the Michael addition of azepane to an acrylic acid derivative. This approach is a standard method for the N-alkylation of amines.

General Synthetic Workflow

The logical workflow for the synthesis of 3-(Azepan-1-yl)propanoic acid can be visualized as a two-step process: the reaction of the precursors followed by purification.

Caption: General workflow for the synthesis of 3-(Azepan-1-yl)propanoic acid.

Hypothetical Experimental Protocol

Materials:

-

Azepane

-

Acrylic acid

-

A suitable solvent (e.g., ethanol, methanol, or a polar aprotic solvent)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve azepane in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of acrylic acid to the cooled solution while stirring. The reaction is often exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and purification method, would need to be optimized for this particular synthesis.

Applications and Research Interest

3-(Azepan-1-yl)propanoic acid serves as a valuable building block in the synthesis of more complex molecules. Its bifunctional nature allows for a variety of chemical transformations. It is primarily utilized in organic synthesis and pharmaceutical research as a key intermediate for developing bioactive compounds, particularly those targeting neurological and cardiovascular systems. The presence of the azepane ring is often explored in drug design to enhance binding affinity and selectivity for specific biological targets. Additionally, its hydrochloride salt is used in the synthesis of uni-nuclear and bi-nuclear tertiary ammonium ionic liquids[3].

References

An In-depth Technical Guide to the Synthesis of 3-(Azepan-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(Azepan-1-yl)propanoic acid, a valuable building block in pharmaceutical and chemical research. The document details the core synthetic strategy, experimental protocols, and relevant data to facilitate its preparation in a laboratory setting.

Introduction

3-(Azepan-1-yl)propanoic acid, also known as 3-(hexamethyleneimino)propionic acid, is a seven-membered heterocyclic compound incorporating a carboxylic acid moiety. The azepane ring is a significant structural motif in a variety of biologically active molecules. This guide focuses on the most direct and commonly employed synthetic route to this compound, which involves a two-step process: the Michael addition of azepane to an acrylic acid ester, followed by the hydrolysis of the resulting ester intermediate.

Core Synthesis Pathway: Michael Addition and Hydrolysis

The principal and most efficient method for the synthesis of 3-(Azepan-1-yl)propanoic acid involves a sequential two-step process:

-

Step 1: Michael Addition. This step involves the conjugate addition of azepane (hexamethyleneimine) to an acrylic acid ester, typically ethyl acrylate or methyl acrylate. This reaction forms the corresponding ester intermediate, ethyl 3-(azepan-1-yl)propanoate or methyl 3-(azepan-1-yl)propanoate.

-

Step 2: Hydrolysis. The ester intermediate is then hydrolyzed, usually under basic conditions, to yield the final product, 3-(Azepan-1-yl)propanoic acid.

This pathway is favored due to the high reactivity of the Michael acceptor (acrylic acid ester) towards nucleophilic attack by the secondary amine (azepane) and the straightforward nature of the subsequent ester hydrolysis.

Visualization of the Synthesis Pathway

The overall synthetic scheme can be visualized as follows:

Caption: Overall synthesis pathway for 3-(Azepan-1-yl)propanoic acid.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis of 3-(Azepan-1-yl)propanoic acid.

Step 1: Synthesis of Ethyl 3-(Azepan-1-yl)propanoate (Michael Addition)

Materials:

-

Azepane (Hexamethyleneimine)

-

Ethyl acrylate

-

Ethanol (or other suitable solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve azepane (1.0 equivalent) in ethanol.

-

To this solution, add ethyl acrylate (1.0 to 1.2 equivalents) dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure ethyl 3-(azepan-1-yl)propanoate.

Step 2: Synthesis of 3-(Azepan-1-yl)propanoic Acid (Hydrolysis)

Materials:

-

Ethyl 3-(azepan-1-yl)propanoate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve ethyl 3-(azepan-1-yl)propanoate (1.0 equivalent) in a solution of sodium hydroxide (1.1 to 1.5 equivalents) in water.

-

Heat the mixture to reflux with stirring for 2 to 4 hours. Monitor the reaction by TLC until the starting ester is no longer detectable.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution to a pH of approximately 5-6 with concentrated hydrochloric acid. The product will precipitate as a white solid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the product under vacuum to obtain 3-(Azepan-1-yl)propanoic acid. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or water.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 3-(Azepan-1-yl)propanoic acid.

| Step | Reactants | Product | Typical Yield (%) | Purity (%) |

| 1. Michael Addition | Azepane, Ethyl Acrylate | Ethyl 3-(Azepan-1-yl)propanoate | 85 - 95 | >95 |

| 2. Hydrolysis | Ethyl 3-(Azepan-1-yl)propanoate, NaOH | 3-(Azepan-1-yl)propanoic Acid | 90 - 98 | >98 |

Alternative Synthesis Pathways

While the Michael addition followed by hydrolysis is the most common route, other potential pathways exist, although they are less frequently reported in the literature.

Reductive Amination

This approach would involve the reaction of a keto-acid or a keto-ester with azepane under reductive conditions. For instance, the reductive amination of ethyl 3-oxopropanoate with azepane in the presence of a reducing agent like sodium cyanoborohydride could theoretically yield the target molecule after hydrolysis. However, this route is often less direct and may lead to side products.

Caption: Theoretical reductive amination pathway.

Ring-Opening of ε-Caprolactam followed by Alkylation

Another conceivable, albeit more complex, route involves the hydrolytic ring-opening of ε-caprolactam to form 6-aminocaproic acid. The amino group of this intermediate could then be dialkylated, which is generally challenging to control and may not be a high-yielding strategy for this specific target.

Conclusion

The synthesis of 3-(Azepan-1-yl)propanoic acid is most effectively achieved through a two-step sequence involving the Michael addition of azepane to an acrylic acid ester, followed by alkaline hydrolysis. This method is reliable, provides high yields, and utilizes readily available starting materials. The detailed protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to successfully synthesize this important chemical intermediate for applications in drug discovery and development.

An In-depth Technical Guide on the Solubility of 3-(Azepan-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Azepan-1-yl)propanoic acid. Due to the limited availability of public quantitative data for this specific compound, this document presents a framework for solubility assessment, including standardized experimental protocols and data presentation formats. This guide is intended to be a resource for researchers undertaking the experimental determination of the solubility of 3-(Azepan-1-yl)propanoic acid in various solvents.

Introduction

3-(Azepan-1-yl)propanoic acid is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol .[1][2] Understanding its solubility in different solvents is a critical parameter in various stages of drug development, including formulation, purification, and pharmacokinetic studies. This guide outlines the methodologies to systematically determine and present this crucial physicochemical property.

Physicochemical Properties

A summary of the known physical and chemical properties of 3-(Azepan-1-yl)propanoic acid is presented below.

| Property | Value | Source |

| CAS Number | 730996-05-1 | [1][2][3][4] |

| Molecular Formula | C9H17NO2 | [1] |

| Molecular Weight | 171.24 g/mol | [2] |

| Physical Form | Solid or liquid | [2] |

| Storage | Sealed in dry, room temperature | [1][2] |

Solubility Data

Table 1: Solubility of 3-(Azepan-1-yl)propanoic acid in Various Solvents at Different Temperatures (Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method |

| Water (pH 3) | 25 | Gravimetric | ||

| Water (pH 7) | 25 | Gravimetric | ||

| Water (pH 9) | 25 | Gravimetric | ||

| Ethanol | 25 | Gravimetric | ||

| Methanol | 25 | Gravimetric | ||

| Acetone | 25 | Gravimetric | ||

| Acetonitrile | 25 | Gravimetric | ||

| Dichloromethane | 25 | Gravimetric | ||

| Ethyl Acetate | 25 | Gravimetric | ||

| Add other solvents |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed, generalized protocol for determining the solubility of 3-(Azepan-1-yl)propanoic acid using the gravimetric method. This method is a common and reliable technique for measuring solubility.

Objective: To determine the saturation solubility of 3-(Azepan-1-yl)propanoic acid in a given solvent at a specific temperature.

Materials:

-

3-(Azepan-1-yl)propanoic acid

-

Selected solvents (e.g., water, ethanol, acetone)

-

Thermostatic shaker or water bath

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Syringes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of 3-(Azepan-1-yl)propanoic acid to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that saturation is reached. The shaking facilitates the dissolution process.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant using a syringe. To avoid drawing any solid particles, it is crucial to keep the syringe tip well above the settled solid.

-

Filtration: Immediately filter the aliquot through a syringe filter into a pre-weighed evaporating dish or vial. This step removes any remaining undissolved microparticles.

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, a vacuum desiccator can be used for more sensitive compounds.

-

Mass Determination: Once the solvent has completely evaporated, accurately weigh the evaporating dish containing the dried solute.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of aliquot in mL) * 100

Data Recording: Record all measurements, including temperature, solvent volume, and masses, meticulously. Perform each measurement in triplicate to ensure accuracy and calculate the mean and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Experimental workflow for the gravimetric determination of solubility.

This guide provides a foundational framework for the systematic evaluation of the solubility of 3-(Azepan-1-yl)propanoic acid. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data essential for research and development.

References

The Zwitterionic Nature of 3-(Azepan-1-yl)propanoic Acid: A pH-Dependent Equilibrium

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound 3-(Azepan-1-yl)propanoic acid, a molecule incorporating both a carboxylic acid and a tertiary amine functional group, possesses the capacity to exist as a zwitterion. This internal salt is formed by the transfer of a proton from the acidic carboxyl group to the basic azepane nitrogen. The net charge of the molecule is therefore highly dependent on the pH of its environment. This guide provides a detailed overview of the zwitterionic character of 3-(Azepan-1-yl)propanoic acid, including its pH-dependent equilibrium, estimated physicochemical properties, and comprehensive experimental protocols for its characterization.

Zwitterionic Character and pH-Dependent Equilibrium

Like amino acids, 3-(Azepan-1-yl)propanoic acid can exist in cationic, zwitterionic (neutral), and anionic forms depending on the pH. The equilibrium between these forms is governed by the pKa values of the carboxylic acid and the tertiary amine groups.

-

At low pH (acidic conditions): Both the carboxylic acid and the azepane nitrogen are protonated, resulting in a net positive charge (cationic form).

-

At a pH between the two pKa values: The carboxylic acid is deprotonated (carboxylate), and the azepane nitrogen is protonated (ammonium ion). This results in a molecule with both a positive and a negative charge, which is electrically neutral overall—the zwitterionic form.

-

At high pH (alkaline conditions): The carboxylic acid is deprotonated, and the azepane nitrogen is deprotonated (neutral), resulting in a net negative charge (anionic form).

The isoelectric point (pI) is the specific pH at which the concentration of the zwitterionic form is maximized, and the net charge of the molecule is zero. For a molecule with two ionizable groups, the pI can be estimated as the average of the two pKa values.

Physicochemical Data

| Parameter | Functional Group | Estimated Value |

| pKa1 | Carboxylic Acid (-COOH) | ~4.9 |

| pKa2 | Tertiary Amine (Azepane) | ~10.0 |

| pI | Isoelectric Point | ~7.45 |

These values are estimations and should be experimentally verified.

Experimental Protocols

To precisely determine the zwitterionic character and pH-dependent properties of 3-(Azepan-1-yl)propanoic acid, the following experimental methods can be employed.

Potentiometric Titration for pKa and pI Determination

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable groups.[7][8][9]

Methodology:

-

Sample Preparation: Prepare a solution of 3-(Azepan-1-yl)propanoic acid of a known concentration (e.g., 0.01 M) in deionized, carbonate-free water.

-

Titration Setup: Use a calibrated pH meter with a glass electrode and a magnetic stirrer. Place the sample solution in a jacketed beaker to maintain a constant temperature.

-

Acidic Titration: To determine the pKa of the carboxylate group, first adjust the sample solution to a high pH (e.g., pH 11-12) with a strong base (e.g., 0.1 M NaOH).

-

Titration with Acid: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise volumes of the titrant. Record the pH after each addition, allowing the reading to stabilize.

-

Basic Titration: To determine the pKa of the azepanium ion, start with a fresh sample solution and adjust the pH to a low value (e.g., pH 2-3) with a strong acid (e.g., 0.1 M HCl).

-

Titration with Base: Titrate this solution with a standardized strong base (e.g., 0.1 M NaOH), again recording the pH after each addition.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first derivative of the titration curve can be used to accurately locate the equivalence points. The isoelectric point (pI) can be calculated as the average of the two determined pKa values.

Isoelectric Focusing (IEF)

Isoelectric focusing is an electrophoretic technique that separates molecules based on their isoelectric point (pI).[10][11][12]

Methodology:

-

Gel Preparation: Prepare a polyacrylamide or agarose gel containing a mixture of ampholytes that establish a stable pH gradient when an electric field is applied.[13]

-

Sample Application: Apply a solution of 3-(Azepan-1-yl)propanoic acid to the gel.

-

Electrophoresis: Apply an electric field across the gel. The molecule will migrate towards the electrode with the opposite charge. As it moves through the pH gradient, its own net charge will change.

-

Focusing: The migration will cease at the point in the gel where the pH is equal to the molecule's isoelectric point (pI), as the net charge at this point is zero.[14][15]

-

Detection: The position of the focused band can be visualized using an appropriate staining method. The pI is determined by comparing the position of the sample band to that of standard molecules with known pI values run on the same gel.

Spectroscopic Methods for Zwitterion Characterization

Spectroscopic techniques can provide evidence for the existence of the zwitterionic form.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons and carbons near the carboxylic acid and the amine are sensitive to their protonation state. By acquiring NMR spectra at different pH values, the transition from the cationic to the zwitterionic and then to the anionic form can be monitored. 2D NMR experiments like 1H-13C HETCOR can further confirm the structure.[16][17]

-

Infrared (IR) Spectroscopy: The vibrational frequencies of the carboxyl and amine groups change upon protonation/deprotonation. The zwitterionic form will exhibit characteristic absorption bands for the carboxylate (COO-) and the protonated amine (N+-H) groups, which are distinct from the carboxylic acid (COOH) and the neutral amine (N) groups.[18][19]

Visualizations

Caption: pH-Dependent Equilibrium of 3-(Azepan-1-yl)propanoic acid.

Caption: Experimental Workflow for Zwitterion Characterization.

References

- 1. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. juser.fz-juelich.de [juser.fz-juelich.de]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Principle and Protocol of Isoelectric Focusing Electrophoresis - Creative BioMart [creativebiomart.net]

- 11. mybiosource.com [mybiosource.com]

- 12. How to Determinate Isoelectric Point - Creative Proteomics [creative-proteomics.com]

- 13. What Is the Experimental Procedure for Isoelectric Focusing? | MtoZ Biolabs [mtoz-biolabs.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. Khan Academy [khanacademy.org]

- 16. Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. pubs.acs.org [pubs.acs.org]

Potential Applications of 3-(Azepan-1-yl)propanoic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Azepan-1-yl)propanoic acid is a versatile synthetic intermediate featuring a seven-membered azepane ring, a privileged scaffold in medicinal chemistry. While direct biological profiling of this specific molecule is not extensively documented in publicly available literature, its structural motifs are present in a variety of bioactive compounds. This technical guide explores the potential therapeutic applications of 3-(Azepan-1-yl)propanoic acid by examining the established activities of its derivatives and the broader class of azepane-containing molecules. Potential applications are highlighted in oncology, infectious diseases, and disorders of the central nervous system (CNS). This document provides detailed, adaptable experimental protocols for the synthesis and in vitro evaluation of 3-(Azepan-1-yl)propanoic acid and its analogs, aiming to facilitate further research and drug discovery efforts in this area.

Introduction

The azepane ring, a seven-membered saturated heterocycle, is a key structural component in numerous FDA-approved drugs and clinical candidates.[1] Its conformational flexibility allows for optimal binding to a diverse range of biological targets. The incorporation of a propanoic acid side chain introduces a carboxylic acid group, which can serve as a handle for further derivatization or as a key pharmacophoric element for interacting with target proteins. 3-(Azepan-1-yl)propanoic acid, therefore, represents a valuable building block for the synthesis of novel therapeutic agents.[2] This guide will delve into the prospective applications of this compound in medicinal chemistry, drawing insights from the biological activities of its derivatives and related azepane-containing structures.

Synthesis of 3-(Azepan-1-yl)propanoic acid

The synthesis of 3-(Azepan-1-yl)propanoic acid is typically achieved through the N-alkylation of azepane with a suitable three-carbon electrophile bearing a carboxylic acid or a precursor group. A common and straightforward method involves the reaction of azepane with a 3-halopropanoic acid or its ester, followed by hydrolysis if an ester is used.

Experimental Protocol: Synthesis via N-alkylation

This protocol describes the synthesis of 3-(Azepan-1-yl)propanoic acid from azepane and 3-bromopropanoic acid.

Materials:

-

Azepane

-

3-Bromopropanoic acid

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of azepane (1.0 equivalent) in acetonitrile in a round-bottom flask, add potassium carbonate (2.5 equivalents).

-

Add a solution of 3-bromopropanoic acid (1.1 equivalents) in acetonitrile dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude product in water and wash with diethyl ether to remove any unreacted azepane.

-

Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(Azepan-1-yl)propanoic acid.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for 3-(Azepan-1-yl)propanoic acid.

Potential Medicinal Chemistry Applications

Based on the biological activities of its derivatives and the broader class of azepane-containing compounds, 3-(Azepan-1-yl)propanoic acid holds potential in several therapeutic areas.

Anticancer Activity

A derivative of 3-(Azepan-1-yl)propanoic acid, 3-(azepan-1-ylsulfonyl)-N-aryl benzamide, has been identified as a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors.[3][4] This suggests that the 3-(azepan-1-yl)propanoic acid scaffold could be a valuable starting point for the development of novel anticancer agents targeting CAIX or other cancer-related targets.

Table 1: Anticancer Activity of a 3-(Azepan-1-yl)propanoic Acid Derivative

| Compound | Target | IC₅₀ (nM) | Reference |

| 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (compound 26) | CAIX | 19 | [3] |

| 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (compound 16) | CAIX | 310 | [4] |

This protocol outlines a method for assessing the cytotoxic effects of a compound on cancer cell lines.[5][6]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compound (e.g., 3-(azepan-1-yl)propanoic acid derivatives) in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Diagram of Cytotoxicity Assay Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

The azepane moiety is present in various compounds with demonstrated antimicrobial activity.[1][7] While specific data for 3-(Azepan-1-yl)propanoic acid is not available, its structural features suggest it could serve as a scaffold for the development of new antibacterial and antifungal agents.

This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[7]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible growth. Alternatively, the absorbance at 600 nm can be measured using a microplate reader.

Central Nervous System (CNS) Activity

The azepane ring is a common feature in CNS-active drugs, including some anticonvulsants and antipsychotics.[1] The propanoic acid moiety of 3-(Azepan-1-yl)propanoic acid bears a structural resemblance to the neurotransmitter gamma-aminobutyric acid (GABA), suggesting a potential for interaction with GABA receptors or related targets in the CNS.

This protocol describes a competitive binding assay to determine the affinity of a test compound for GABA receptors.[1]

Materials:

-

Rat brain membrane preparation

-

[³H]-Muscimol (radioligand for GABA-A receptors) or other suitable radioligand

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled GABA (for non-specific binding determination)

-

Test compound

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare dilutions of the test compound in the binding buffer.

-

In a series of tubes, add the rat brain membrane preparation, [³H]-radioligand at a fixed concentration, and either binding buffer (for total binding), a high concentration of unlabeled GABA (for non-specific binding), or the test compound at various concentrations.

-

Incubate the tubes at 4°C for a specified time (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the Ki value for the test compound.

Diagram of GABA Receptor Signaling Pathway:

Caption: Simplified GABA receptor signaling pathway.

Conclusion

3-(Azepan-1-yl)propanoic acid is a promising, yet underexplored, scaffold for medicinal chemistry. Drawing from the established biological activities of its derivatives and the broader family of azepane-containing compounds, this molecule holds significant potential for the development of novel therapeutics in oncology, infectious diseases, and neurology. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate 3-(Azepan-1-yl)propanoic acid and its analogs, thereby unlocking their full therapeutic potential. Further investigation into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to advance its application in drug discovery.

References

- 1. PDSP - GABA [kidbdev.med.unc.edu]

- 2. benchchem.com [benchchem.com]

- 3. ovid.com [ovid.com]

- 4. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(Azepan-1-yl)propanoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Azepan-1-yl)propanoic acid is a heterocyclic compound incorporating a seven-membered azepane ring and a propanoic acid moiety. While the specific historical details of its initial discovery are not extensively documented in publicly available literature, its significance lies in its utility as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, with a focus on its role in drug development. Detailed experimental protocols for its synthesis are provided, along with a structured presentation of its chemical data. Furthermore, this guide illustrates the synthetic pathway and its logical application in drug discovery through diagrams.

Introduction

The confluence of a saturated nitrogen-containing heterocycle and a carboxylic acid functional group in 3-(Azepan-1-yl)propanoic acid makes it a molecule of interest for scientific research. The azepane ring is a privileged scaffold in medicinal chemistry, appearing in a number of approved and experimental drugs.[1][2] Its conformational flexibility can be crucial for biological activity.[1] The propanoic acid moiety, a short-chain carboxylic acid, can participate in various biological interactions and serves as a handle for further chemical modifications. Propionic acid derivatives are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4] The combination of these two structural features in 3-(Azepan-1-yl)propanoic acid presents opportunities for the design of novel therapeutic agents, particularly targeting neurological and cardiovascular systems.[5] It also serves as an intermediate in the synthesis of specialized materials such as uni- and bi-nuclear tertiary ammonium ionic liquids.[6]

Physicochemical Properties

Table 1: Physicochemical Data of 3-(Azepan-1-yl)propanoic acid

| Property | Value | Reference |

| CAS Number | 730996-05-1 | [7][8] |

| Molecular Formula | C₉H₁₇NO₂ | [7] |

| Molecular Weight | 171.24 g/mol | [8][9] |

| Physical Form | Solid or liquid | [8] |

| Purity | ≥95% | [7] |

| Storage | Sealed in dry, room temperature | [7][8] |

| SMILES | O=C(O)CCN1CCCCCC1 | [9] |

| InChI Key | XQLMHRJUEUXBPF-UHFFFAOYSA-N | [8] |

Synthesis of 3-(Azepan-1-yl)propanoic acid

The synthesis of 3-(Azepan-1-yl)propanoic acid is typically achieved through a two-step process. The first step involves the aza-Michael addition of azepane to an acrylate ester, such as ethyl acrylate. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Experimental Protocols

Step 1: Aza-Michael Addition of Azepane to Ethyl Acrylate

This procedure is a generalized protocol based on known Michael addition reactions involving amines and acrylates.

-

Materials:

-

Azepane (1.0 eq)

-

Ethyl acrylate (1.1 eq)

-

Solvent (e.g., ethanol, acetonitrile, or solvent-free)

-

Optional: Catalyst (e.g., a Lewis acid or base)

-

-

Procedure:

-

In a round-bottom flask, dissolve azepane in the chosen solvent. If performing the reaction solvent-free, proceed to the next step.

-

Slowly add ethyl acrylate to the solution (or to the neat azepane) while stirring. The reaction is often exothermic, so controlled addition and cooling may be necessary.

-

The reaction mixture can be stirred at room temperature or heated to increase the reaction rate. Reaction times can vary from a few hours to several days.

-

To significantly reduce reaction time and potentially increase yield, microwave irradiation can be employed.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

-

Once the reaction is complete, the solvent (if used) is removed under reduced pressure.

-

The crude product, ethyl 3-(azepan-1-yl)propanoate, can be purified by vacuum distillation or column chromatography.

-

Step 2: Hydrolysis of Ethyl 3-(Azepan-1-yl)propanoate

This procedure is a standard method for the hydrolysis of esters.

-

Materials:

-

Ethyl 3-(azepan-1-yl)propanoate (1.0 eq)

-

Aqueous base (e.g., NaOH or KOH solution, 1.2 eq) or aqueous acid (e.g., HCl or H₂SO₄)

-

Solvent (e.g., water, ethanol/water mixture)

-

-

Procedure:

-

Dissolve ethyl 3-(azepan-1-yl)propanoate in the chosen solvent in a round-bottom flask.

-

Add the aqueous base or acid to the solution.

-

Heat the mixture to reflux and maintain for several hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, if basic hydrolysis was performed, carefully acidify the mixture with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid. If acidic hydrolysis was used, the product may already be in its protonated form.

-

The product can be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-(azepan-1-yl)propanoic acid.

-

Further purification can be achieved by recrystallization.

-

Spectroscopic Data (Reference)

Table 2: Expected Spectroscopic Data for 3-(Azepan-1-yl)propanoic acid

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons of the azepane ring (likely in the 1.5-3.0 ppm range), and two triplet signals for the -CH₂-CH₂-COOH group (in the 2.0-3.0 ppm range). A broad singlet for the carboxylic acid proton is expected at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | Carbon signals for the azepane ring (typically in the 25-60 ppm range), two signals for the ethyl chain, and a signal for the carbonyl carbon of the carboxylic acid at a downfield position (around 170-180 ppm). |

| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching band (around 1700-1725 cm⁻¹), and C-H stretching bands for the aliphatic parts of the molecule (around 2850-3000 cm⁻¹). |

Role in Drug Discovery

3-(Azepan-1-yl)propanoic acid is a valuable starting material in drug discovery due to the favorable properties of its structural components. The azepane ring provides a three-dimensional structure that can enhance binding to biological targets, while the propanoic acid moiety can act as a pharmacophore or a point for further chemical elaboration.

The azepane ring's presence is significant in the design of novel therapeutics.[10][11] Its conformational flexibility can be key to its biological activity.[1] The propanoic acid group can be crucial for target interaction, or it can be modified or replaced with bioisosteres to improve pharmacokinetic properties.[12][13] Bioisosteric replacement of the carboxylic acid can address issues such as metabolic instability and poor membrane permeability.[12][13]

Conclusion

3-(Azepan-1-yl)propanoic acid, while not having a detailed, documented history of its discovery, is a commercially available compound with clear applications in synthetic chemistry. Its straightforward synthesis from readily available starting materials makes it an accessible building block for both academic and industrial research. The combination of the azepane scaffold and the propanoic acid functional group provides a versatile platform for the development of new molecules with potential applications in drug discovery and materials science. This technical guide serves as a foundational resource for researchers interested in utilizing this compound in their work.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Azepane - Wikipedia [en.wikipedia.org]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Loxoprofen - Wikipedia [en.wikipedia.org]

- 5. 3-(Azepan-1-yl)propanoic acid [myskinrecipes.com]

- 6. 3-AZEPAN-1-YL-PROPIONIC ACID | 730996-05-1 [chemicalbook.com]

- 7. 3-(Azepan-1-yl)propanoic acid - Lead Sciences [lead-sciences.com]

- 8. 3-(Azepan-1-yl)propanoic acid | 730996-05-1 [sigmaaldrich.com]

- 9. 730996-05-1|3-(Azepan-1-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 10. daneshyari.com [daneshyari.com]

- 11. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Azepan-1-yl)propanoic Acid Derivatives and Analogs for Drug Discovery Professionals

Introduction

3-(Azepan-1-yl)propanoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. The incorporation of the seven-membered azepane ring offers unique conformational flexibility, which can be exploited to achieve high-potency and selective interactions with various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this class of compounds, with a particular focus on their potential as enzyme inhibitors for anticancer applications. Detailed experimental protocols and visual representations of key pathways and workflows are included to assist researchers in the development of novel therapeutics based on this promising chemical core.

Quantitative Data on Biological Activity

The biological activity of 3-(azepan-1-yl)propanoic acid derivatives has been most notably explored in the context of carbonic anhydrase IX (CAIX) inhibition, a key target in cancer therapy due to its role in tumor acidosis and progression. A series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives have demonstrated potent inhibitory activity against this enzyme.[1][2]

| Compound ID | Target Enzyme | R Group (N-aryl) | IC50 (nM)[1][2] |

| 8 | CAIX | 4-Fluorophenyl | 310 |

| 16 | CAIX | 3,4-Dichlorophenyl | 310 |

| 26 | CAIX | 4-Nitrophenyl | 19 |

Table 1: Inhibitory activity of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives against Carbonic Anhydrase IX (CAIX).

Experimental Protocols

General Synthesis of 3-(Azepan-1-yl)propanoic Acid Derivatives

The synthesis of derivatives of 3-(azepan-1-yl)propanoic acid typically involves the modification of the carboxylic acid moiety to form amides, esters, or other functional groups. The core, 3-(azepan-1-yl)propanoic acid, serves as a key intermediate in these synthetic routes.[3]

1. General Procedure for the Synthesis of N-Aryl-3-(azepan-1-yl)propanamides:

This protocol is adapted from general methods for propanamide synthesis.[4][5]

-

Step 1: Activation of Carboxylic Acid. To a solution of 3-(azepan-1-yl)propanoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), a coupling agent such as thionyl chloride (SOCl₂) or a carbodiimide (e.g., DCC, EDC) is added at a controlled temperature (typically 0 °C to room temperature).

-

Step 2: Amide Bond Formation. The desired aniline derivative (1-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) are added to the activated carboxylic acid species. The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification. The reaction mixture is typically quenched with water or a mild aqueous acid. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired N-aryl-3-(azepan-1-yl)propanamide.

2. General Procedure for the Synthesis of 3-(Azepan-1-yl)propanoate Esters:

This protocol is based on standard esterification methods.[6]

-

Step 1: Esterification. 3-(Azepan-1-yl)propanoic acid (1 equivalent) is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol). A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

-

Step 2: Reaction. The reaction mixture is heated to reflux and stirred for several hours until completion, as monitored by TLC.

-

Step 3: Work-up and Purification. The excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over an anhydrous salt and concentrated. The crude ester is purified by column chromatography.

Anticancer Activity Assay Protocol (MTT Assay)

The following is a general protocol for evaluating the cytotoxic effects of 3-(azepan-1-yl)propanoic acid derivatives on cancer cell lines, such as those used for evaluating other propanoic acid derivatives with anticancer potential.[7][8]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.

-

Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to the desired concentrations. The medium from the cell plates is replaced with the medium containing the test compounds. A vehicle control (medium with the same concentration of DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Carbonic Anhydrase IX Inhibition Pathway

The inhibition of carbonic anhydrase IX (CAIX) by 3-(azepan-1-yl)propanoic acid derivatives, specifically the sulfonylbenzamide analogs, is a key mechanism for their anticancer activity. CAIX is a transmembrane enzyme that is highly expressed in many types of tumors in response to hypoxia. It plays a crucial role in maintaining the pH balance of cancer cells, allowing them to survive and proliferate in the acidic tumor microenvironment.[9][10] Inhibition of CAIX disrupts this pH regulation, leading to intracellular acidification and subsequent apoptosis.[1][11]

References

- 1. mdpi.com [mdpi.com]

- 2. Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(Azepan-1-yl)propanoic acid [myskinrecipes.com]

- 4. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]

- 9. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling of 3-(Azepan-1-yl)propanoic acid

An In-depth Technical Guide on the Safety and Handling of 3-(Azepan-1-yl)propanoic acid

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on publicly available data for 3-(Azepan-1-yl)propanoic acid and its hydrochloride salt. A comprehensive risk assessment should be conducted by qualified professionals before handling this chemical. All laboratory work should be performed in compliance with institutional and regulatory safety standards.

Chemical Identification and Physical Properties

3-(Azepan-1-yl)propanoic acid is a carboxylic acid derivative containing a seven-membered azepane ring. It serves as an intermediate in the synthesis of various bioactive compounds.[1]

| Property | Data | Source |

| IUPAC Name | 3-(Azepan-1-yl)propanoic acid | - |

| CAS Number | 730996-05-1 | [2][3] |

| Molecular Formula | C₉H₁₇NO₂ | [3] |

| Molecular Weight | 171.24 g/mol | [3] |

| Appearance | Not specified; likely a solid or oil | - |

| Purity | Typically ≥95% | [3] |

| Synonyms | O=C(O)CCN1CCCCCC1 | [3] |

Hazard Identification and Classification

Safety data for 3-(Azepan-1-yl)propanoic acid is limited. The following GHS classification is based on data for its hydrochloride salt, 3-(Azepan-1-yl)propanoic acid hydrochloride (CAS: 136671-92-6), which is expected to have a similar hazard profile.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

Source: Angene Chemical Safety Data Sheet[4]

GHS Pictograms:

Signal Word: Warning [4]

Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P264: Wash skin thoroughly after handling.[5]

-

P270: Do not eat, drink or smoke when using this product.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[6]

-

P405: Store locked up.[6]

-

P501: Dispose of contents/container to an approved waste disposal plant.[6][8]

Experimental Protocols

General Handling and Personal Protective Equipment (PPE) Workflow

Proper handling is crucial to minimize exposure risk. The following workflow outlines the necessary steps for safely managing the chemical in a laboratory setting.

Caption: General workflow for safe handling and PPE.

Methodology:

-

Preparation: Before handling, ensure a chemical fume hood is operational. Review the Safety Data Sheet (SDS). Prepare all necessary equipment and a designated waste container.

-

Personal Protective Equipment (PPE): At a minimum, wear safety goggles with side shields, a laboratory coat, and chemical-resistant gloves.

-

Handling: Conduct all manipulations of the compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[6]

-

Decontamination: After handling, thoroughly wash hands and any affected skin areas with soap and water.[4] Clean the work surface and any contaminated equipment.

-

Storage: Store the compound in a tightly sealed container in a dry, well-ventilated area at room temperature.[3] Store locked up and away from incompatible materials such as strong oxidizing agents.[6]

First Aid Response Workflow

In case of accidental exposure, immediate and appropriate first aid is critical.

Caption: First aid procedures for accidental exposure.

Methodology:

-

If Inhaled: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician if irritation develops.[4]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician immediately.[4]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[4]

Hypothetical Synthesis Protocol

No specific protocol for the synthesis of 3-(Azepan-1-yl)propanoic acid is readily available in the cited literature. A plausible method is the Michael addition of azepane to acrylic acid. This is a hypothetical protocol and requires optimization and safety validation.

Caption: Hypothetical workflow for chemical synthesis.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acrylic acid (1.0 eq) in a suitable solvent such as ethanol.

-

Addition of Amine: Slowly add azepane (1.1 eq) to the solution at room temperature. The reaction may be exothermic.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The resulting crude product may be purified by recrystallization from a suitable solvent system or by column chromatography to yield the final product.

-

Characterization: Confirm the structure and purity of the final compound using methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Stability and Reactivity

-

Chemical Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature).[6]

-

Possibility of Hazardous Reactions: No hazardous reactions are predicted if stored and handled as prescribed.[6] Exothermic reactions may occur with strong oxidizing agents.

-

Conditions to Avoid: Avoid sources of ignition such as heat, sparks, and open flames.[6]

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6]

Toxicological and Ecological Information

Detailed toxicological and ecotoxicological studies for 3-(Azepan-1-yl)propanoic acid are not available in the public domain. The GHS classification suggests it is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[4] No data is available on carcinogenicity, mutagenicity, or reproductive toxicity.[5] Similarly, information on persistence, degradability, and bioaccumulative potential has not been found.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[9]

-

Waste Collection: Collect waste material in a dedicated, properly labeled, and sealed container.[10] The container must be compatible with the chemical.

-

Labeling: The waste container must be clearly labeled as hazardous waste, listing all chemical contents by their full name and approximate percentages.[10]

-

Storage: Store waste containers in a designated, secure area, away from incompatible materials. Use secondary containment for liquid waste.[10]

-

Disposal: Do not dispose of this chemical down the drain or in regular trash.[10] Arrange for pickup and disposal by a licensed hazardous waste management company.

-

Container Decontamination: Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[10] After thorough rinsing and drying, the container may be disposed of or recycled according to institutional policies.

References

- 1. 3-(Azepan-1-yl)propanoic acid [myskinrecipes.com]

- 2. 3-AZEPAN-1-YL-PROPIONIC ACID | 730996-05-1 [chemicalbook.com]

- 3. 3-(Azepan-1-yl)propanoic acid - Lead Sciences [lead-sciences.com]

- 4. angenechemical.com [angenechemical.com]

- 5. aksci.com [aksci.com]

- 6. assets.greenbook.net [assets.greenbook.net]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.ca [fishersci.ca]

- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

A Technical Guide to Sourcing and Utilizing 3-(Azepan-1-yl)propanoic Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview for sourcing, handling, and utilizing 3-(Azepan-1-yl)propanoic acid in a research and development setting. This document outlines commercially available sources, provides a detailed experimental protocol for a common application, and establishes a robust workflow for quality assurance and control.

Sourcing 3-(Azepan-1-yl)propanoic Acid: A Comparative Overview

3-(Azepan-1-yl)propanoic acid, and its hydrochloride salt, are available from several chemical suppliers catering to the research and pharmaceutical industries. When selecting a supplier, researchers should consider factors such as purity, available quantities, and the availability of comprehensive analytical documentation. The following table summarizes key quantitative data from a selection of suppliers.

| Supplier/Brand | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| BLDpharm | 3-(Azepan-1-yl)propanoic acid | 730996-05-1 | C₉H₁₇NO₂ | 171.24 | ≥95% | 100mg, 250mg, 1g, 5g |

| Lead Sciences | 3-(Azepan-1-yl)propanoic acid | 730996-05-1 | C₉H₁₇NO₂ | 171.2368 | 95% | 100mg, 250mg, 1g, 5g[1] |

| ChemScene | 3-(Azepan-1-yl)propanoic acid hydrochloride | 136671-92-6 | C₉H₁₈ClNO₂ | 207.70 | ≥97.0% (by NMR) | Inquire |

| MySkinRecipes | 3-(Azepan-1-yl)propanoic acid | 730996-05-1 | C₉H₁₇NO₂ | 171.2368 | 95% | 100mg |

| National Analytical Corporation | 3-azepan-1-ylpropanoic Acid | 730996-05-1 | C₉H₁₇NO₂ | Not Specified | Not Specified | Inquire[2] |

| ChemicalBook | 3-AZEPAN-1-YL-PROPIONIC ACID | 730996-05-1 | C₉H₁₇NO₂ | 171.24 | Not Specified | Inquire[3] |